(2-Chloro-1,3-oxazol-4-YL)methanamine
Description
(2-Chloro-1,3-oxazol-4-YL)methanamine is a heterocyclic amine featuring a 1,3-oxazole core substituted with a chlorine atom at position 2 and a methanamine group (-CH2NH2) at position 4. The oxazole ring, a five-membered aromatic system containing oxygen and nitrogen, confers unique electronic properties due to its electron-withdrawing substituents. The chlorine atom at position 2 enhances the ring’s electrophilicity, while the methanamine group provides a nucleophilic handle for further derivatization or interaction with biological targets.
Properties
IUPAC Name |
(2-chloro-1,3-oxazol-4-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O/c5-4-7-3(1-6)2-8-4/h2H,1,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQITAMOPGKZAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)Cl)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1,3-oxazol-4-YL)methanamine typically involves the cyclodehydration of 2-acylaminoketones. One common method is the Robinson–Gabriel synthesis, which involves the dehydration of 2-acylaminoketones under acidic conditions . Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes . Additionally, the reaction of α-haloketones with formamide and the Van Leusen reaction with aldehydes and TosMIC are also employed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, are likely applied.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-1,3-oxazol-4-YL)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile employed.
Scientific Research Applications
(2-Chloro-1,3-oxazol-4-YL)methanamine has several scientific research applications, including:
Comparison with Similar Compounds
The following analysis compares (2-Chloro-1,3-oxazol-4-YL)methanamine with structurally related heterocyclic amines, focusing on substituent effects, molecular properties, and inferred biological relevance.
Substituent Variations on the Oxazole Ring
Key Observations :
- Lipophilicity : Aryl-substituted analogs (e.g., [2-(4-Chlorophenyl)oxazol-4-yl]methanamine) exhibit higher molecular weights and lipophilicity, which may influence membrane permeability in biological systems .
- Steric and Electronic Modulation : Methyl groups (e.g., N-Methyl-(2-methyl-1,3-oxazol-4-yl)methylamine) donate electrons, reducing ring reactivity but improving metabolic stability .
Heterocycle Core Modifications
Table 2: Impact of Heterocycle Type
Key Observations :
- Thiazole vs.
- Oxadiazole Derivatives : The 1,3,4-oxadiazole core introduces an additional nitrogen, enhancing hydrogen-bonding capacity and thermal stability, often exploited in agrochemicals .
Biological Activity
Overview
(2-Chloro-1,3-oxazol-4-YL)methanamine is a compound characterized by its oxazole ring structure, which is known to impart a variety of biological activities. This compound has garnered attention in pharmaceutical research due to its potential applications as an enzyme inhibitor and its role in various biochemical pathways. The following sections delve into the biological activity, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C4H5ClN2O
- Molecular Weight : 169.01 g/mol
- CAS Number : 1955548-54-5
The biological activity of this compound can be attributed to its interaction with specific molecular targets. It is known to influence several biochemical pathways, primarily through:
- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, thus blocking their activity and altering cellular processes.
- Signal Transduction Modulation : It affects signal transduction pathways, which can lead to changes in gene expression and cellular responses.
Biological Activities
Research indicates that this compound exhibits a spectrum of biological activities:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its utility in developing antimicrobial agents.
- Anticancer Properties : Studies have suggested that oxazole derivatives can exhibit anticancer activities by inducing apoptosis in cancer cells and inhibiting tumor growth .
- Cytotoxicity : In vitro evaluations have demonstrated cytotoxic effects on several cancer cell lines, including MCF-7 and PANC-1, with IC50 values indicating significant potency .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Acinetobacter baumannii | |
| Anticancer | Induces apoptosis in MCF-7 and PANC-1 cells | |
| Enzyme Inhibition | Blocks activity of specific enzymes |
Case Study: Enzyme Inhibition
A study conducted on the enzyme inhibition properties of this compound revealed that it could effectively inhibit human carbonic anhydrases (hCA I and II) at nanomolar concentrations. This suggests potential applications in treating conditions where these enzymes play a critical role, such as glaucoma or cancer .
Case Study: Anticancer Activity
In a comparative study involving multiple oxazole derivatives, this compound was found to have significant cytotoxic effects against various cancer cell lines. The most potent derivative exhibited an IC50 value of 0.65 µM against MCF-7 cells, highlighting its potential as a lead compound for further development in anticancer therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
